2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid

Vue d'ensemble

Description

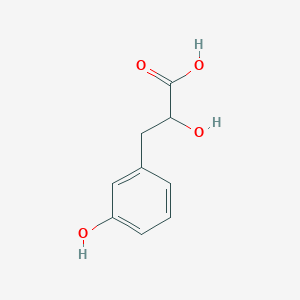

2-hydroxy-3-(3-hydroxyphenyl)propanoic acid, also known as 3-(3-hydroxyphenyl)propanoic acid, is a phenolic compound with the molecular formula C9H10O4. It is a derivative of propanoic acid where the hydrogen at position 3 is substituted by a 3-hydroxyphenyl group. This compound is known for its presence in various biological systems and its role as a microbial metabolite.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid can be achieved through several methods:

Indium-mediated Sonochemical Reformatsky Reaction: This method involves the reaction of ethyl bromoacetate with 3-hydroxybenzaldehyde in the presence of indium and sonication to yield the desired product.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-hydroxy-3-(3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products

Oxidation: Produces quinones or carboxylic acids.

Reduction: Yields alcohols or alkanes.

Substitution: Forms various substituted phenylpropanoic acids.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C9H10O4

- Molecular Weight : 182.18 g/mol

- CAS Number : 621-54-5

HPHPA is a phenolic compound that exhibits a range of biological activities due to its structural features, including a hydroxyl group that enhances its antioxidant properties.

Antioxidant Activity

HPHPA has been identified as a potent antioxidant. Studies have shown that it effectively scavenges free radicals, which can lead to oxidative stress and various diseases. For instance, in vitro assays demonstrated that HPHPA exhibited significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .

Anticancer Potential

Recent research has highlighted the anticancer properties of HPHPA derivatives. A study evaluated several derivatives for their ability to reduce the viability of A549 lung cancer cells. Some derivatives reduced cell viability by over 50%, indicating promising anticancer potential . The structure-activity relationship suggests that modifications to the HPHPA structure can enhance its efficacy against different cancer types.

Antiulcerogenic Effects

HPHPA has been studied for its antiulcerogenic properties. In animal models, it demonstrated protective effects against serotonin-induced gastric ulcers, suggesting potential therapeutic applications in treating gastric disorders .

Metabolism and Microbial Interactions

HPHPA is recognized as a significant metabolite of dietary polyphenols such as catechins. It is produced by gut microbiota during the metabolism of these compounds, highlighting its role in human health . Understanding its metabolic pathways can provide insights into its health benefits and potential applications in nutraceuticals.

Flavoring Agent

Due to its pleasant aromatic profile, HPHPA is explored as a flavoring agent in food products. Its incorporation can enhance the sensory attributes of various food items, contributing to consumer preference .

Preservation

HPHPA's antioxidant properties make it a candidate for natural preservatives in food products. Its ability to inhibit lipid peroxidation can extend shelf life and maintain quality in perishable goods .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Efficacy Evaluation

A study conducted on HPHPA's antioxidant capacity involved DPPH radical scavenging assays, where HPHPA demonstrated significant inhibition of radical formation compared to control substances.

Case Study 2: Cancer Cell Viability Reduction

In vitro experiments with A549 cells showed that specific HPHPA derivatives reduced cell viability significantly, with some achieving over 50% reduction compared to untreated controls.

Mécanisme D'action

The mechanism of action of 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid involves its interaction with cellular pathways:

Comparaison Avec Des Composés Similaires

2-hydroxy-3-(3-hydroxyphenyl)propanoic acid can be compared with similar compounds such as:

3-(4-hydroxyphenyl)propanoic acid:

3-(2-hydroxyphenyl)propanoic acid: This compound has a hydroxyl group at the ortho position of the phenyl ring.

Uniqueness

The meta position of the hydroxyl group in this compound provides unique chemical properties and biological activities compared to its ortho and para counterparts.

Activité Biologique

2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid, also known as 3-(3-hydroxyphenyl)lactic acid or 3HPP, is a phenolic compound with notable biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- CAS Number : 3247-74-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to exhibit:

- Antioxidant Activity : It acts as a scavenger of free radicals, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Studies indicate that it can inhibit certain enzymes, contributing to its potential therapeutic effects.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways, affecting processes such as inflammation and apoptosis .

Antioxidant Properties

Research highlights the antioxidant capabilities of this compound, which help protect cells from oxidative damage. In vitro studies have demonstrated its effectiveness in reducing oxidative stress markers in various cell lines.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. Notable findings include:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results suggest that this compound may serve as a natural antimicrobial agent .

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property makes it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

- Study on Antioxidant Effects : A study demonstrated that treatment with this compound significantly reduced levels of malondialdehyde (MDA), a marker of oxidative stress, in human endothelial cells exposed to oxidative agents.

- Antimicrobial Efficacy : In a clinical trial assessing the antibacterial effects of various phenolic compounds, this compound exhibited superior activity against multiple strains of bacteria compared to standard antibiotics.

Propriétés

IUPAC Name |

2-hydroxy-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQJWJJKDHMWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305920 | |

| Record name | m-Hydroxy-dl-phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3247-74-3 | |

| Record name | m-Hydroxy-dl-phenyllactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3247-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Hydroxy-dl-phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.